molecular formula C26H24N2O4 B2839349 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 896286-40-1

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2839349
CAS No.: 896286-40-1
M. Wt: 428.488
InChI Key: FPXSQWUDKUIPOR-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the ethoxyphenyl group and the xanthene moiety. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Xanthene Moiety: The final step involves coupling the xanthene derivative with the intermediate compound, typically through an amide bond formation using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of carbonyl groups.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated ethoxyphenyl derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific optical or electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by binding to active sites or allosteric sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
  • N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-sulfonamide

Uniqueness

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a pyrrolidinone ring, an ethoxyphenyl group, and a xanthene moiety. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-2-31-19-13-11-18(12-14-19)28-16-17(15-24(28)29)27-26(30)25-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)25/h3-14,17,25H,2,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXSQWUDKUIPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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